

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

IUPAC name

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Compound of Interest

Compound Name: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

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An In-depth Technical Guide to [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid

Executive Summary: [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its structural features—a boronic acid moiety for versatile cross-coupling, a flexible benzyl ether linkage, and a fluorine atom for modulating electronic properties—make it an invaluable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and handling protocols. We delve into the mechanistic underpinnings of its reactivity, focusing on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and its application in the synthesis of pharmaceutically active compounds such as Sotagliflozin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique capabilities.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of a reagent's physical properties are foundational to its effective application in synthesis. The subject of this guide is a substituted phenylboronic acid whose nomenclature and key characteristics are detailed below.

IUPAC Name: [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid.[\[1\]](#)

Common Synonyms: 3-(4'-Fluorobenzyl)oxyphenylboronic acid.[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	1072952-03-4	[1]
Molecular Formula	C ₁₃ H ₁₂ BFO ₃	[1]
Molecular Weight	246.04 g/mol	[1]
Appearance	Typically a white to off-white solid	General knowledge
Storage Conditions	Sealed in dry, Room Temperature or Refrigerated	[1] [2]

Synthesis and Mechanistic Rationale

The synthesis of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is typically achieved through a multi-step sequence that leverages standard, high-yielding transformations. The general strategy involves two key stages: formation of the diaryl ether bond and subsequent introduction of the boronic acid functionality.

Synthetic Strategy

A logical and field-proven approach begins with the nucleophilic substitution reaction between 3-hydroxyphenylboronic acid (or its ester equivalent) and 4-fluorobenzyl bromide. This Williamson ether synthesis establishes the core carbon-oxygen framework. An alternative, often preferred for substrate scope, involves the etherification of 3-bromophenol with 4-fluorobenzyl bromide, followed by a borylation step. The latter approach is outlined below as it avoids potential complications with the free boronic acid group during the etherification.

Step 1: Williamson Ether Synthesis. The synthesis commences with the deprotonation of 3-bromophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding phenoxide. This potent nucleophile then displaces the bromide from 4-fluorobenzyl bromide to form 1-bromo-3-((4-fluorobenzyl)oxy)benzene. The

choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is critical to facilitate the S_N2 reaction pathway while effectively solvating the base's counter-ion.

Step 2: Miyaura Borylation. The aryl bromide intermediate is then converted to the target boronic acid. The Miyaura borylation reaction is an exceptionally reliable method for this transformation.^[3] It employs a palladium catalyst, such as $Pd(dppf)Cl_2$, and a boron source, typically bis(pinacolato)diboron (B_2pin_2), in the presence of a base like potassium acetate ($KOAc$). The reaction proceeds via a catalytic cycle analogous to the Suzuki coupling, ultimately forming a stable pinacol boronate ester.

Step 3: Hydrolysis. The final step is the hydrolysis of the boronate ester to the free boronic acid. This is typically achieved under mild acidic conditions, which cleaves the pinacol protecting group to yield the final product.

Detailed Experimental Protocol (Illustrative)

Protocol 1: Synthesis of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid pinacol ester

- To a solution of 1-bromo-3-((4-fluorobenzyl)oxy)benzene (1.0 equiv.) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv.) and potassium acetate (3.0 equiv.).
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.03 equiv.).
- Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pinacol ester.

Synthesis Workflow Diagram

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Caption: General synthesis pathway for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

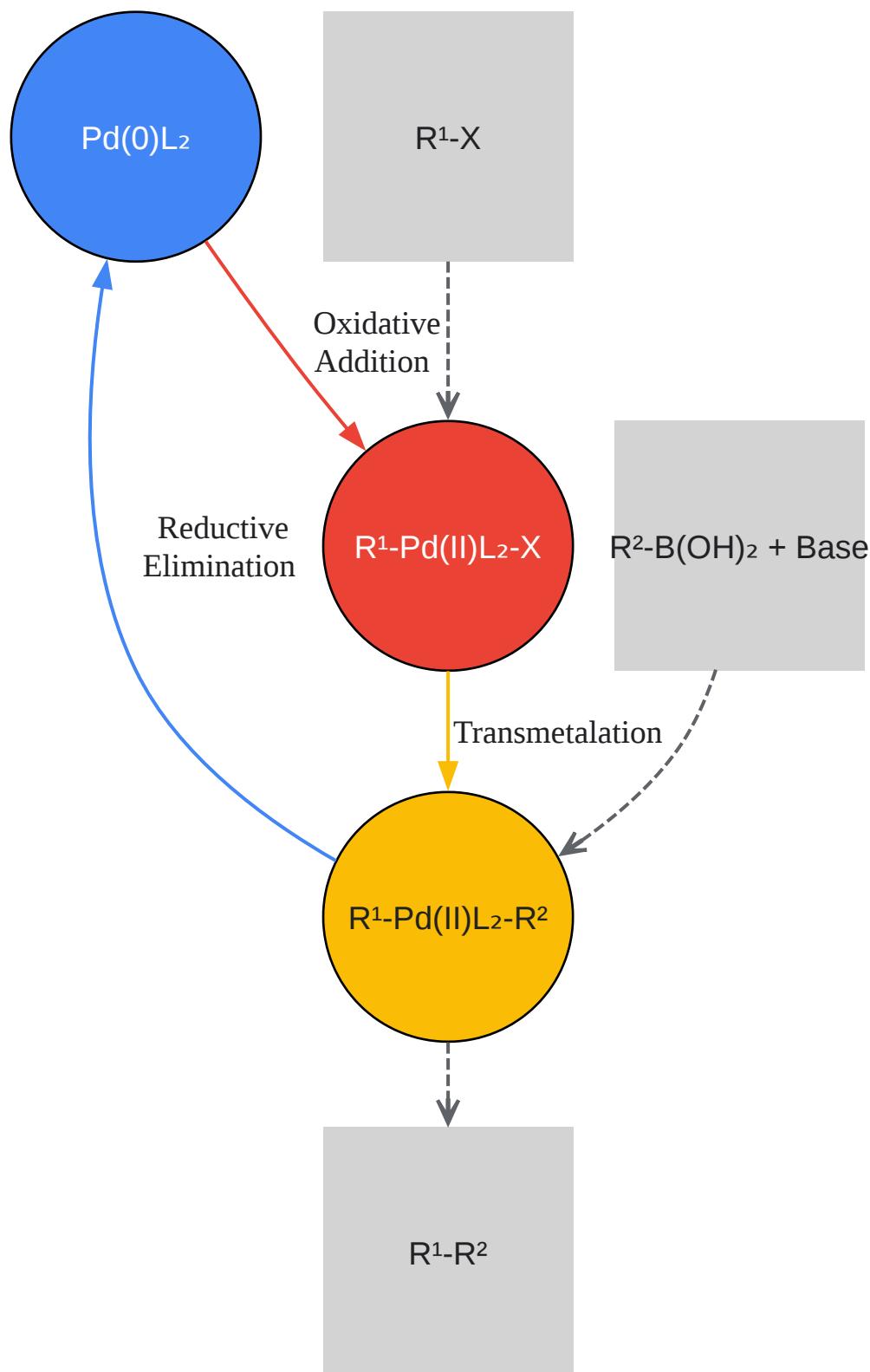
The paramount application of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and materials science.^[4]

Mechanistic Overview

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.^[5]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (R^1-X), forming a Pd(II) intermediate.
- **Transmetalation:** The boronic acid ($R^2-B(OH)_2$) must first be activated by a base (e.g., CO_3^{2-} , OH^-) to form a more nucleophilic boronate complex (e.g., $R^2-B(OH)_3^-$).^[6] This boronate then transfers its organic group (R^2) to the palladium center, displacing the halide and forming an R^1-Pd-R^2 intermediate. This is the crucial step where the boronic acid reagent participates.
- **Reductive Elimination:** The two organic fragments (R^1 and R^2) couple and are eliminated from the palladium center, forming the new C-C bond (R^1-R^2) and regenerating the active Pd(0) catalyst to complete the cycle.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Coupling

- In a reaction vessel, combine [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid (1.2 equiv.), the desired aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), and a base such as potassium carbonate (2.5 equiv.).
- Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
- Degas the mixture with an inert gas (argon or nitrogen) for 20 minutes.
- Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.02-0.05 equiv.).
- Heat the reaction to reflux (typically 80-100 °C) and monitor its progress via TLC or LC-MS.
- After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Case Study: Relevance in the Synthesis of Sotagliflozin

The utility of arylboronic acids as key intermediates is prominently displayed in the pharmaceutical industry.^[7] While the exact process for the SGLT1/SGLT2 inhibitor Sotagliflozin may involve a closely related precursor, the synthetic logic relies on the C-C bond formation enabled by reagents like [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid.^[8] Sotagliflozin is a C-glycoside where a complex sugar moiety is attached to a substituted aromatic core.^[9]

In convergent syntheses of such drugs, a functionalized aryl fragment is coupled with a protected sugar derivative. A boronic acid like the one discussed here would be an ideal precursor for the aryl portion, which is then coupled to a suitable glycosyl halide or triflate in a key Suzuki-Miyaura or related cross-coupling step to construct the final carbon skeleton of the drug.^{[8][10]}

Handling, Storage, and Safety

Organoboronic acids are generally stable but require proper handling to ensure their integrity and to mitigate potential hazards.[\[11\]](#)

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[12\]](#)
- For long-term stability and to prevent degradation (e.g., protodeboronation or oxidation), storage under an inert atmosphere (nitrogen or argon) is recommended.[\[2\]](#)
- Keep refrigerated to maintain product quality.[\[12\]](#)

Handling:

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[\[2\]](#)
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[12\]](#)
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[\[12\]](#)
- Boronic acids are incompatible with strong oxidizing agents.[\[2\]](#)

Waste Disposal:

- Dispose of waste materials in accordance with local, state, and federal regulations. Corrosive and organic waste streams should be segregated and handled by trained personnel.[\[13\]](#)

Conclusion

[3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, stability, and strategic placement of functional groups provide chemists with a reliable component for constructing complex molecular architectures. From its fundamental role in the robust Suzuki-Miyaura coupling to its application in the synthesis of life-changing pharmaceuticals, this boronic acid

exemplifies the power of modern synthetic intermediates in advancing science and technology. Proper understanding of its synthesis, mechanism of action, and handling is key to unlocking its full potential in the laboratory.

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